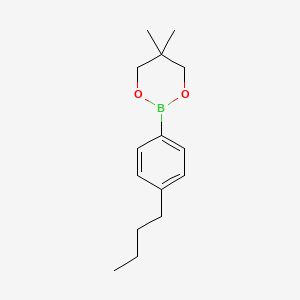
2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom integrated into a dioxaborinane ring, which is attached to a butyl-substituted phenyl group. The presence of the boron atom imparts unique reactivity, making it valuable in organic synthesis and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-butylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds through the formation of a boronate ester intermediate, which then cyclizes to form the dioxaborinane ring. Common dehydrating agents used in this reaction include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Potential use in the design of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boron atom. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The boron atom’s unique electronic properties enable these reactions, making it a valuable tool in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Another boron-containing compound used in similar coupling reactions.
Pinacolborane: A boron reagent used in hydroboration reactions.
Vinylboronic acid: Utilized in the synthesis of vinylboronates for organic synthesis.
Uniqueness
2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct reactivity compared to other boron-containing compounds. This structural feature allows for specific applications in organic synthesis and potential therapeutic uses that are not achievable with simpler boronic acids or boranes.
Eigenschaften
Molekularformel |
C15H23BO2 |
|---|---|
Molekulargewicht |
246.15 g/mol |
IUPAC-Name |
2-(4-butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H23BO2/c1-4-5-6-13-7-9-14(10-8-13)16-17-11-15(2,3)12-18-16/h7-10H,4-6,11-12H2,1-3H3 |
InChI-Schlüssel |
BXGZQEYMOVCLCU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


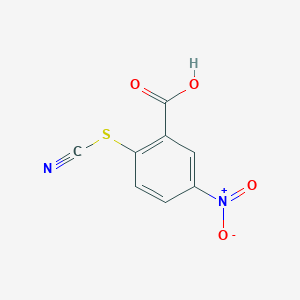

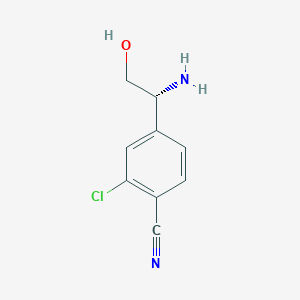
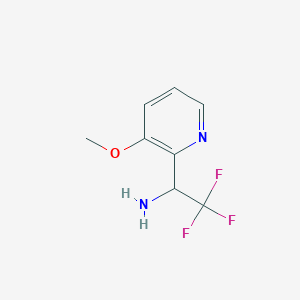
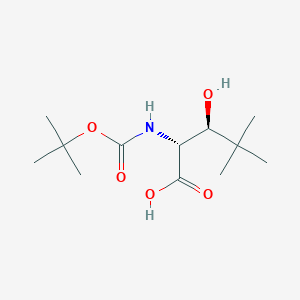

![(3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12965112.png)
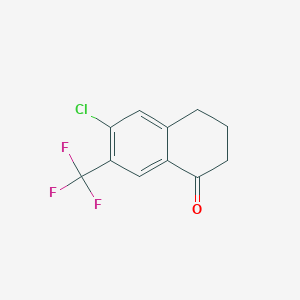
![rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one](/img/structure/B12965125.png)
![6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate](/img/structure/B12965127.png)

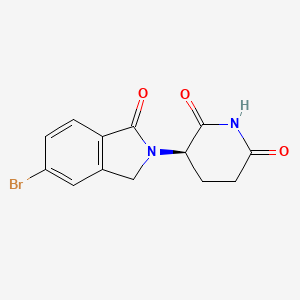

![(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate](/img/structure/B12965149.png)
